molecular formula C11H15NO2 B1629160 Ethyl 2-amino-6-ethylbenzoate CAS No. 1108668-13-8

Ethyl 2-amino-6-ethylbenzoate

Cat. No. B1629160
CAS RN: 1108668-13-8
M. Wt: 193.24 g/mol
InChI Key: MWPJYTQDURTNEX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-ethylbenzoate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of similar compounds, such as benzocaine (ethyl p-aminobenzoate), involves the reduction and esterification of p-nitrobenzoic acid . Another approach involves the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction . The synthesis of benzoate compounds as local anesthetics involves three steps: alkylation, esterification, and alkylation .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-6-ethylbenzoate can be analyzed using a structural formula editor and a 3D model viewer . The structure can be optimized using density functional theory (DFT) as shown in the study of pharmaceutical cocrystals of ethenzamide .


Chemical Reactions Analysis

The chemical reactivity of similar compounds, such as benzene derivatives, can be correlated with the structure of the reactants . For example, the catalyzed oxidation of ethylbenzene involves computing the time profiles of ethylbenzene and three products: acetophenone, benzaldehyde, and benzoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-6-ethylbenzoate include its molecular formula C11H15NO2, molecular weight 193.24, and its use for research and development .

Mechanism of Action

The mechanism of action of similar compounds, such as local anesthetics, involves the drug binding to the receptor of the sodium ion (Na+) channel on the nerve membrane, reducing the passage of Na+ through the ion channel, and blocking the conduction of nerve impulses .

Safety and Hazards

The safety data sheet for Ethyl 2-amino-6-ethylbenzoate indicates that it is for R&D use only and not for medicinal, household, or other use . More detailed safety information can be found in the material safety data sheet .

properties

IUPAC Name

ethyl 2-amino-6-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-8-6-5-7-9(12)10(8)11(13)14-4-2/h5-7H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPJYTQDURTNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635110
Record name Ethyl 2-amino-6-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1108668-13-8
Record name Ethyl 2-amino-6-ethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1108668-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-6-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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